diethyl (acetylamino)(2,6-difluorobenzyl)malonate
Overview
Description
Diethyl (acetylamino)(2,6-difluorobenzyl)malonate, also known as DADFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This molecule belongs to the class of malonates and is used as a building block for the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of diethyl (acetylamino)(2,6-difluorobenzyl)malonate is not fully understood, but it is believed to act by inhibiting the activity of key enzymes involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. diethyl (acetylamino)(2,6-difluorobenzyl)malonate has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
diethyl (acetylamino)(2,6-difluorobenzyl)malonate has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors. Additionally, diethyl (acetylamino)(2,6-difluorobenzyl)malonate has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using diethyl (acetylamino)(2,6-difluorobenzyl)malonate in lab experiments include its relatively simple synthesis, high yields, and potential applications in drug discovery and development. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on diethyl (acetylamino)(2,6-difluorobenzyl)malonate. One area of interest is the development of new compounds based on diethyl (acetylamino)(2,6-difluorobenzyl)malonate that have improved activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of diethyl (acetylamino)(2,6-difluorobenzyl)malonate and its potential applications in the treatment of various diseases. Finally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of diethyl (acetylamino)(2,6-difluorobenzyl)malonate to optimize its use as a drug candidate.
Scientific Research Applications
Diethyl (acetylamino)(2,6-difluorobenzyl)malonate has been extensively studied for its potential applications in drug discovery and development. It has been used as a building block for the synthesis of various bioactive compounds, including antitumor agents, anti-inflammatory agents, and antiviral agents. diethyl (acetylamino)(2,6-difluorobenzyl)malonate has also been shown to have potent activity against various cancer cell lines, making it a promising lead compound for the development of new cancer therapies.
properties
IUPAC Name |
diethyl 2-acetamido-2-[(2,6-difluorophenyl)methyl]propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO5/c1-4-23-14(21)16(19-10(3)20,15(22)24-5-2)9-11-12(17)7-6-8-13(11)18/h6-8H,4-5,9H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJPSPZSNACCJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC=C1F)F)(C(=O)OCC)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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